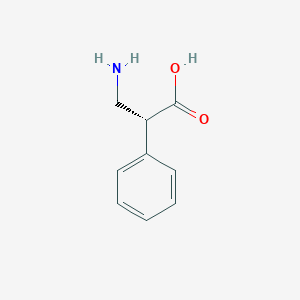

(R)-3-Amino-2-phenylpropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-amino-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCYAJZPDFSJPQ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449994 |

Source

|

| Record name | (R)-3-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-63-5 |

Source

|

| Record name | (R)-3-Phenyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-Amino-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-3-Amino-2-phenylpropanoic acid basic properties

An In-depth Technical Guide to (R)-3-Amino-2-phenylpropanoic Acid

Introduction

This compound, also known as (R)-2-Phenyl-β-alanine, is a non-proteinogenic β-amino acid. As a chiral building block, it is of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is incorporated into various peptide-based therapeutics and other complex pharmaceutical agents. This document provides a comprehensive overview of its fundamental chemical and physical properties, along with relevant experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized below. These parameters are critical for its application in synthesis, formulation, and biological assays.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Crystals | [1] |

| Melting Point | 225-226 °C | [3] |

| Boiling Point | 306.2±30.0 °C (Predicted) | [3] |

| Density | 1.198±0.06 g/cm³ (Predicted) | [3] |

| Optical Activity | [α]/D -8.5±1.0°, c = 1 in 0.1 M HCl | [1] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [3] |

| CAS Number | 1008-63-5 | [1] |

Biological Significance and Applications

This compound and its derivatives are primarily utilized as specialized building blocks in synthetic organic chemistry.

-

Peptide Synthesis: It serves as a key component for creating peptidomimetics and synthetic peptides with tailored biological activities. The introduction of this β-amino acid can alter the conformational properties of peptides, potentially increasing their stability against enzymatic degradation and improving their therapeutic profiles.[1]

-

Pharmaceutical Intermediates: Enantiomerically pure β-amino acids are valuable intermediates in the synthesis of complex pharmaceuticals. For instance, related structures like 3-amino-3-phenylpropionic acid are crucial for the synthesis of drugs like Taxol, which has potent anticancer activity.[4]

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its role as a structural analogue of α-amino acids suggests potential interactions with receptors and enzymes that recognize phenylalanine or similar structures. Its derivatives have been explored for various pharmacological activities, including anti-inflammatory effects.[5]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of this compound and its derivatives.

Synthesis of a Protected Precursor: (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid

The following protocol is adapted from a verified organic synthesis procedure for a closely related N-protected derivative, which is a common strategy for incorporating the amino acid into larger molecules.[6]

Objective: To synthesize (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid via asymmetric alkylation using a chiral auxiliary.

Materials:

-

(4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) (chiral auxiliary)

-

Tetrahydrofuran (THF), dried

-

n-Butyllithium (n-BuLi) in hexane

-

3-Phenylpropanoyl chloride

-

Lithium diisopropylamide (LDA)

-

Benzyl (bromomethyl)carbamate

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Hexane, Tert-butyl methyl ether (TBME)

Procedure:

-

Acylation of the Chiral Auxiliary: a. In a three-necked, round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve the DIOZ auxiliary (80 mmol) in THF (266 mL) and cool to -40 °C. b. Add n-BuLi (1.6 M in hexane, 1.06 equiv) dropwise. c. Allow the resulting solution to warm to -15 °C and then re-cool to -70 °C. d. Add a solution of 3-phenylpropanoyl chloride (88 mmol) in THF slowly to the reaction mixture. e. Stir the reaction for several hours, allowing it to warm gradually to room temperature. f. Quench the reaction with aqueous ammonium chloride, extract with an organic solvent, and purify by chromatography to isolate the acylated auxiliary.

-

Asymmetric Alkylation: a. Prepare a solution of LDA in THF. b. In a separate flask under nitrogen, dissolve the acylated auxiliary from the previous step in THF and cool to -78 °C. c. Add the LDA solution dropwise to form the lithium enolate. d. Add a solution of benzyl (bromomethyl)carbamate in THF to the enolate suspension. e. Stir the reaction at low temperature for several hours until completion (monitored by TLC). f. Quench the reaction and perform an aqueous workup followed by purification to yield the alkylated product.

-

Hydrolysis and Removal of Auxiliary: a. Dissolve the purified alkylated product in a mixture of THF and water. b. Cool the solution to 0 °C and add an aqueous solution of LiOH followed by the slow addition of 30% H₂O₂. c. Stir the mixture vigorously for several hours. d. Quench the excess peroxide with sodium sulfite. e. Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer. f. Acidify the aqueous layer to precipitate the desired product, (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. g. Collect the product by filtration, wash with cold water, and dry under vacuum.

Purity and Enantiomeric Excess Determination by HPLC

Objective: To determine the purity and enantiomeric ratio of the synthesized product.

Methodology:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of hexane, ethanol, and methanol (e.g., 92:4:4) with a small amount of trifluoroacetic acid (TFA, 0.1%).[6]

-

Flow Rate: 1 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the final product (e.g., 10 μg) in the mobile phase or a suitable solvent (e.g., 10 μL of methanol) and inject it into the HPLC system.[6]

-

Analysis: The retention times for the (R) and (S) enantiomers will be different, allowing for the calculation of the enantiomeric excess (ee). For the Z-protected derivative cited, the retention times were tR (S)-3 = 23.33 min and (R)-3 = 27.69 min, demonstrating excellent separation.[6]

Visualizations: Workflows and Relationships

Diagrams are provided to visualize key processes and relationships relevant to this compound.

References

- 1. (R)-3-氨基-2-苯丙酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. (3R)-3-amino-3-phenylpropanoic acid | C9H11NO2 | CID 686703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1008-63-5 [m.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Chiral Building Block: An In-depth Technical Guide to the Discovery and History of (R)-2-Phenyl-β-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Phenyl-β-alanine, a chiral non-proteinogenic β-amino acid, has emerged as a valuable building block in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics and other small molecules can enhance metabolic stability and modulate biological activity. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for (R)-2-Phenyl-β-alanine, intended to serve as a resource for researchers and professionals in the field.

Historical Perspective and Discovery

The history of (R)-2-Phenyl-β-alanine is intertwined with the broader exploration of β-amino acids. While the α-amino acid L-phenylalanine was first described in 1879, the journey to isolating and characterizing its β-counterpart, and specifically the (R)-enantiomer, was more gradual.

Early work in the 20th century focused on the synthesis of racemic β-phenylalanine derivatives. One of the foundational methods was the Knoevenagel/Rodionow-Johnson reaction , which involves the condensation of an aromatic aldehyde (like benzaldehyde) with malonic acid in the presence of ammonia or an amine. This reaction, while effective for producing the β-amino acid backbone, results in a racemic mixture.

The specific isolation or enantioselective synthesis of (R)-2-Phenyl-β-alanine is not marked by a single, definitive "discovery" event in the same way as some natural products. Rather, its emergence as a distinct and valuable chiral entity is a result of advancements in chiral resolution techniques and asymmetric synthesis throughout the 20th century. The increasing demand for enantiomerically pure compounds in pharmacology spurred the development of methods to separate racemic mixtures and to synthesize specific stereoisomers directly.

Key Synthetic Methodologies

The synthesis of enantiomerically pure (R)-2-Phenyl-β-alanine has been approached through two main strategies: the resolution of racemic mixtures and asymmetric synthesis.

Racemic Synthesis and Resolution

1. Knoevenagel-Doebner Condensation (A Modification of the Knoevenagel Reaction)

This historical method provides a route to racemic β-phenylalanine.

-

Reaction: Benzaldehyde is condensed with malonic acid in the presence of a basic catalyst, typically pyridine, often with a co-catalyst like piperidine or β-alanine itself. The reaction proceeds through a condensation followed by decarboxylation.

-

Significance: This reaction was one of the earliest methods to access the β-phenylalanine scaffold.

2. Enzymatic Kinetic Resolution of N-acetyl-β-phenylalanine

A common and effective method for resolving racemic β-phenylalanine involves the use of enzymes.

-

Principle: A racemic mixture of N-acetyl-β-phenylalanine is subjected to an aminoacylase enzyme. The enzyme selectively hydrolyzes the N-acyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the other (D- or R-enantiomer) acetylated. The resulting free amino acid and the N-acetylated amino acid can then be separated.

-

Typical Enzymes: Penicillin G acylase is one such enzyme used for this purpose.

3. Lipase-Catalyzed Kinetic Resolution of β-Phenylalanine Esters

Lipases are versatile enzymes for chiral resolutions.

-

Principle: A racemic ester of β-phenylalanine is treated with a lipase in the presence of an acyl donor. The lipase will selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted esters.

-

Common Lipases: Candida antarctica lipase B (CALB) is frequently used for this transformation.

Asymmetric Synthesis

1. Chemoenzymatic Dynamic Kinetic Resolution of β-Amino Esters

This powerful technique combines a chemical racemization catalyst with an enzymatic resolution step to theoretically achieve a 100% yield of the desired enantiomer.

-

Process: A racemic β-amino ester is subjected to an enzyme (like Candida antarctica lipase A) that selectively acylates one enantiomer. Simultaneously, a heterogeneous metal catalyst (e.g., palladium-based) is used to racemize the unreacted enantiomer in situ. This continuous racemization of the "wrong" enantiomer feeds it back into the enzymatic resolution cycle.

2. Phenylalanine Aminomutase (PAM) Catalyzed Reactions

Nature provides a direct route to β-phenylalanine through the action of aminomutases.

-

Mechanism: Phenylalanine aminomutase (PAM) from Taxus chinensis catalyzes the conversion of α-phenylalanine to β-phenylalanine. This enzyme can also catalyze the addition of ammonia to cinnamic acid derivatives to produce β-amino acids with high enantioselectivity.[1]

-

Significance: This biocatalytic approach offers a direct and highly enantioselective route to (R)-2-Phenyl-β-alanine and its analogs.

Data Presentation: Comparison of Synthetic Methods

| Method | Product Type | Typical Yield | Enantiomeric Excess (ee) | Key Reagents/Catalysts |

| Knoevenagel-Doebner Condensation | Racemic | Moderate | N/A | Benzaldehyde, Malonic Acid, Pyridine, Piperidine |

| Enzymatic Resolution of N-acetyl derivative | Enantiopure | High | >99% | Racemic N-acetyl-β-phenylalanine, Penicillin G Acylase |

| Lipase-Catalyzed Resolution of Ester | Enantiopure | ~50% (for each) | >99% | Racemic β-phenylalanine ester, Candida antarctica Lipase B |

| Dynamic Kinetic Resolution of Ester | Enantiopure | High | >99% | Racemic β-amino ester, Lipase, Palladium catalyst |

| Phenylalanine Aminomutase (PAM) | Enantiopure | Variable | >99% | Cinnamic acid, Ammonia, PAM enzyme |

Experimental Protocols

Historical Synthesis: Knoevenagel-Doebner Condensation

Objective: To synthesize racemic 3-phenylacrylic acid as a precursor which can be further converted to racemic β-phenylalanine.

Materials:

-

Benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (for workup)

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve malonic acid in pyridine.

-

Add benzaldehyde and a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture under reflux for several hours. Carbon dioxide evolution will be observed.

-

After the reaction is complete, cool the mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water).

Modern Biocatalytic Synthesis: Lipase-Catalyzed Kinetic Resolution of a β-Amino Ester

Objective: To resolve a racemic β-phenylalanine ester to obtain the (R)-enantiomer.

Materials:

-

Racemic ethyl 3-amino-3-phenylpropanoate

-

Immobilized Candida antarctica Lipase B (CALB)

-

Acyl donor (e.g., ethyl acetate)

-

Anhydrous organic solvent (e.g., hexane)

-

Molecular sieves

-

Shaker incubator, filtration apparatus

Procedure:

-

To a flask containing anhydrous hexane, add the racemic ethyl 3-amino-3-phenylpropanoate and ethyl acetate.

-

Add activated molecular sieves to maintain anhydrous conditions.

-

Add the immobilized CALB to the mixture.

-

Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 40°C).

-

Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester and the acylated product.

-

When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme.

-

The unreacted (R)-ester and the N-acetylated (S)-ester can then be separated by column chromatography.

Biological Significance and Signaling Pathways

While specific, in-depth studies on the signaling pathways uniquely modulated by (R)-2-Phenyl-β-alanine are limited, the broader class of β-amino acids and phenylalanine derivatives have known biological activities.

-

Metabolic Stability: The β-amino acid structure confers resistance to degradation by peptidases, making it a valuable component for designing more robust peptide-based drugs.

-

Pharmacological Precursor: (R)- and (S)-3-amino-3-phenylpropanoic acid are key intermediates in the synthesis of various pharmaceuticals.[2] For instance, derivatives have been investigated as mimics of the cyclic octapeptide octreotide with high affinity for the mu opioid receptor.[3]

-

Neurotransmitter System Studies: As an analog of the neurotransmitter precursor phenylalanine, it is a useful tool in neuroscience to study neurotransmitter systems and explore potential treatments for neurological conditions.[4]

-

Potential Modulation of Signaling: Phenylalanine itself can regulate the mTOR signaling pathway, which is crucial for protein synthesis.[5] While not directly demonstrated for the β-isomer, it is plausible that (R)-2-Phenyl-β-alanine could interact with amino acid sensing and transport pathways. Recent research has also shown that gut microbiota-derived 3-phenylpropionic acid (a related compound) can promote myotube hypertrophy through the Foxo3/NAD+ signaling pathway.[6] Additionally, aromatic amino acid metabolites can influence interferon signaling.[7] These findings suggest potential avenues of investigation for the biological effects of (R)-2-Phenyl-β-alanine.

Visualizations

Logical Workflow for Synthesis and Resolution

Caption: Synthetic routes to (R)-2-Phenyl-β-alanine.

Potential Signaling Interactions of Phenylalanine Derivatives

Caption: Hypothesized signaling interactions.

Conclusion

(R)-2-Phenyl-β-alanine has transitioned from a synthetically challenging curiosity to a readily accessible and valuable chiral building block for drug discovery and development. Its history reflects the broader advancements in organic synthesis, particularly in the realm of asymmetric catalysis and biocatalysis. While its specific biological roles and mechanisms of action are still areas of active investigation, its utility in creating metabolically stable and biologically active molecules is well-established. This guide serves as a foundational resource for researchers looking to leverage the unique properties of (R)-2-Phenyl-β-alanine in their work. Further research into its specific interactions with cellular signaling pathways will undoubtedly uncover new therapeutic opportunities.

References

- 1. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Aromatic amino acid metabolites alter interferon signaling and influenza pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Significance of β-Phenylalanine Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the quest for novel pharmacophores with enhanced efficacy, stability, and target specificity is perpetual. Among the myriad of molecular scaffolds explored, β-amino acids, and specifically β-phenylalanine derivatives, have emerged as a class of compounds with profound biological significance. Their inherent structural dissimilarity to their α-amino acid counterparts confers unique conformational properties and, critically, resistance to proteolytic degradation, making them ideal building blocks for peptidomimetics and small molecule therapeutics. This technical guide delves into the core biological activities of β-phenylalanine derivatives, focusing on their anticancer, antimicrobial, and antidiabetic properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Anticancer Activity: Targeting Key Oncogenic Pathways

β-Phenylalanine derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their ability to inhibit cancer cell proliferation and overcome drug resistance.[1][2] The mechanisms underlying these effects often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer.

Modulation of the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3][4] Some β-phenylalanine derivatives have been shown to exert their anticancer effects by targeting components of this pathway. For instance, a phenylalanine-based inactivator of AKT has been designed to covalently modify a cysteine residue near the substrate-binding site, leading to potent inhibition of AKT activity and subsequent downstream signaling.[5][6]

Below is a diagram illustrating the general mechanism of the PI3K/AKT/mTOR pathway and the potential point of intervention for β-phenylalanine derivatives.

Caption: PI3K/AKT/mTOR signaling and β-phenylalanine derivative inhibition.

Interference with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly implicated in the initiation and progression of various cancers.[7][8] A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, which drives the expression of proliferative and anti-apoptotic genes. The development of small molecules that can disrupt this protein-protein interaction is a promising strategy for cancer therapy.[9][10] Peptidomimetics containing β-phenylalanine are being explored for their potential to bind to β-catenin and inhibit its interaction with TCF.[8][11]

The following diagram depicts the canonical Wnt/β-catenin signaling pathway and the targeted disruption of the β-catenin/TCF interaction.

Caption: Wnt/β-catenin pathway and targeted β-catenin/TCF disruption.

Quantitative Data on Anticancer Activity

The anticancer efficacy of β-phenylalanine derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Type | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| β-PAD (Compound 10) | eEF2K inhibitor | Murine breast cancer xenograft | 12 - 20 | [1] |

| 6-aryl-furo[2,3-d]pyrimidin-4-amine (Compound 11) | EGFR inhibitor | - | 0.022 | [1] |

| Dipeptide β-PAD (Compound 12) | Proteasome inhibitor | - | 1.8 | [1] |

| Tripeptide β-PAD (Compound 13) | Proteasome inhibitor | - | 0.9 | [1] |

| Phenylalanine dipeptide (HXL131) | DUSP1 and TNFSF9 targeting | PC3 (Prostate Cancer) | 5.15 (24h), 3.65 (72h) | [12] |

| Boc-Phe-vinyl ketone (3) | AKT inhibitor | HCT116 (Colon Cancer) | 7.9 | [5] |

| Boc-Phe-vinyl ketone (3) | AKT inhibitor | H460 (Lung Cancer) | 8.3 | [5] |

| Sulfonamide-azole derivative (5) | Antiproliferative | A549 (Lung Cancer) | Potent (qualitative) | [2] |

| Sulfonamide-azole derivative (13b) | Antiproliferative | H69 & H69AR (Lung Cancer) | Potent (qualitative) | [2] |

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. β-Phenylalanine derivatives, particularly when incorporated into peptides, have shown promising antibacterial and antifungal activities.[1][13] Their inclusion can enhance the stability and efficacy of antimicrobial peptides (AMPs).

Mechanism of Action

The primary mechanism of action for many cationic antimicrobial peptides, including those containing β-phenylalanine, involves the disruption of the bacterial cell membrane.[13] The amphipathic nature of these peptides allows them to preferentially interact with the negatively charged components of microbial membranes over the zwitterionic membranes of mammalian cells. This interaction leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. The incorporation of β-phenylalanine can modulate the hydrophobicity and conformational stability of the peptide, enhancing its membrane-disrupting capabilities.

Structure-Activity Relationship

The antimicrobial activity of β-phenylalanine-containing peptides is influenced by several factors, including:

-

Hydrophobicity: The phenyl group of β-phenylalanine contributes to the overall hydrophobicity of the peptide, which is crucial for membrane insertion.

-

Cationic Charge: A net positive charge facilitates the initial electrostatic interaction with the negatively charged bacterial membrane.

-

Helical Conformation: The rigid nature of β-amino acids can help to stabilize helical structures, which are often important for antimicrobial activity.

-

Proteolytic Stability: The β-amino acid backbone is resistant to degradation by proteases, leading to a longer in vivo half-life.[1]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. Fused β-homophenylalanine derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors.[14][15]

Quantitative Data on DPP-4 Inhibitory Activity

| Compound | DPP-4 IC50 (nM) | Reference |

| β-amino amide with triazolopiperazine (Compound 3) | 2 | [14] |

| β-amino amide with triazolopiperazine (Compound 4) | 2 | [14] |

| β-amino pyrrole-2-carbonitrile (Compound 55) | 10 | [14] |

| 1,2,3-triazole-5-carboximidamide (Compound 2) | 6570 | [14] |

| Fluorophenyl derivative | 5-7 fold increase in potency | [15] |

| Tricyclic derivative (17c) | 1.7 | [15] |

Experimental Protocols

General Synthesis Workflow of β-Phenylalanine Derivatives

The synthesis of bioactive β-phenylalanine derivatives often involves a multi-step process starting from commercially available precursors. A representative workflow is depicted below.

Caption: General synthesis workflow for β-phenylalanine derivatives.

Detailed Methodologies for Key Experiments

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the β-phenylalanine derivatives in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the log of the compound concentration.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a bacterium.[2][16][17]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

-

Compound Dilution: Prepare a serial two-fold dilution of the β-phenylalanine derivative in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and broth, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.

-

(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no growth is plated onto an agar medium. After incubation, the lowest concentration that results in a 99.9% reduction in the initial inoculum is considered the MBC.

Conclusion and Future Perspectives

β-Phenylalanine derivatives represent a versatile and powerful scaffold in medicinal chemistry. Their inherent stability and unique conformational properties have enabled the development of promising therapeutic candidates across a range of diseases, including cancer, infectious diseases, and diabetes. The ability of these compounds to modulate key signaling pathways and protein-protein interactions underscores their potential for targeted therapies.

Future research in this area will likely focus on several key aspects:

-

Structure-Based Drug Design: The use of computational modeling and structural biology to design more potent and selective β-phenylalanine derivatives.

-

Combinatorial Chemistry: The generation of large libraries of derivatives to explore a wider chemical space and identify novel bioactive compounds.

-

Target Identification: Elucidating the precise molecular targets of bioactive β-phenylalanine derivatives to better understand their mechanisms of action.

-

In Vivo Studies and Clinical Trials: Advancing the most promising candidates through preclinical and clinical development to translate their therapeutic potential into tangible patient benefits.

The continued exploration of β-phenylalanine and its derivatives holds immense promise for the future of drug discovery, offering new avenues to address unmet medical needs and combat complex diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. EP0281707A2 - Process for synthesis of beta-phenylalanine - Google Patents [patents.google.com]

- 4. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

- 5. Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biochemical and structural characterization of β-catenin interactions with non-phosphorylated and CK2-phosphorylated Lef-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the interaction of β-catenin and TCF/LEF transcription factors to inhibit oncogenic Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting the Tcf4 G13ANDE17 binding site to selectively disrupt β-catenin/T-cell factor protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Covalent and Non-Covalent Targeting of the Tcf4/β-Catenin Strand Interface with β-Hairpin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 17. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Origin and Utility of (R)-3-Amino-2-phenylpropanoic Acid: A Technical Guide

Introduction

(R)-3-Amino-2-phenylpropanoic acid, a non-proteinogenic β-amino acid, stands as a significant chiral building block in the realm of pharmaceutical sciences and organic synthesis. Despite the vast diversity of natural products, extensive research and literature reviews indicate that there is currently no documented evidence of the natural occurrence of this compound. Its presence in the scientific landscape is exclusively attributed to chemical and enzymatic synthesis. This technical guide provides an in-depth exploration of the synthesis of this valuable compound, juxtaposed with the natural biosynthetic pathway of its α-amino acid analogue, L-phenylalanine, to offer a comprehensive perspective for researchers, scientists, and drug development professionals. The guide will delve into detailed experimental protocols, quantitative data from synthetic methodologies, and the applications that underscore the importance of this synthetic amino acid.

The Biological Blueprint: Biosynthesis of L-Phenylalanine

To understand the context of amino acid production in nature, it is instructive to examine the biosynthesis of the structurally related and ubiquitous proteinogenic α-amino acid, L-phenylalanine. In microorganisms and plants, L-phenylalanine is synthesized via the well-characterized shikimate pathway.[1][2] This metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, a central branch-point intermediate in the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1][2]

The specific branch leading to L-phenylalanine involves the conversion of chorismate to prephenate, followed by the formation of phenylpyruvate.[3] The final step is a transamination reaction, typically utilizing glutamate as the amino group donor, to yield L-phenylalanine.[3]

Synthetic Routes to this compound

The primary methods for obtaining enantiomerically pure this compound involve the resolution of a racemic mixture. Enzymatic resolution is a particularly favored approach due to its high stereoselectivity and mild reaction conditions.

Enzymatic Synthesis

Enzymatic kinetic resolution relies on the ability of an enzyme to selectively act on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. For the synthesis of this compound, a common strategy involves the enzymatic hydrolysis of a racemic N-acyl derivative. For instance, a lipase can selectively hydrolyze the (S)-enantiomer of N-acetyl-3-amino-2-phenylpropanoic acid, leaving the desired (R)-N-acetyl-3-amino-2-phenylpropanoic acid, which can then be deprotected to yield the final product.

Another enzymatic approach utilizes transaminases. For example, an (R)-selective ω-transaminase can be used for the asymmetric synthesis from a corresponding α-keto acid precursor.

The following table summarizes representative quantitative data for the enzymatic synthesis of β-amino acids, illustrating the high yields and enantiomeric excesses that can be achieved.

| Enzyme Class | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Lipase | Racemic N-acetyl-β-heterocyclic alanine derivatives | D-β-heterocyclic alanine derivatives | 42-48 | 72-95 | [4] |

| L-amino acid deaminase & D-amino acid dehydrogenase | L-phenylalanine derivatives | D-phenylalanine derivatives | >90 | >99 | [5] |

| Alanine dehydrogenase | 3-fluoropyruvate | (R)-3-fluoroalanine | >85 | >99 | [6] |

Chemical Synthesis

Chemical synthesis of this compound can be achieved through various asymmetric synthesis methodologies. One common approach involves the use of chiral auxiliaries. For example, an achiral carboxylic acid can be attached to a chiral auxiliary, which then directs the stereoselective introduction of the amino group. Subsequent removal of the auxiliary yields the enantiomerically enriched β-amino acid. Other methods include asymmetric hydrogenation of a suitable precursor or the use of chiral phase-transfer catalysts.

Experimental Protocols: Enzymatic Resolution of Racemic N-Acetyl-3-Amino-2-phenylpropanoic Acid

The following is a generalized protocol for the enzymatic kinetic resolution of racemic N-acetyl-3-amino-2-phenylpropanoic acid using a lipase. Specific conditions such as enzyme choice, solvent, and temperature may require optimization.

Materials:

-

Racemic N-acetyl-3-amino-2-phenylpropanoic acid

-

Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Organic solvent (e.g., heptane, toluene)

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Ethyl acetate

-

Dilute HCl

-

Saturated NaHCO₃ solution

-

Na₂SO₄ (anhydrous)

-

Chiral HPLC for monitoring the reaction and determining enantiomeric excess

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the racemic N-acetyl-3-amino-2-phenylpropanoic acid in the chosen organic solvent. Add the phosphate buffer to create a two-phase system.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Incubation: Stir the mixture at a constant temperature (e.g., 40-50 °C).

-

Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to monitor the conversion and enantiomeric excess of the remaining (R)-N-acetyl-3-amino-2-phenylpropanoic acid. The reaction is typically stopped at or near 50% conversion for optimal resolution.

-

Work-up and Product Isolation:

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

-

Separate the organic and aqueous layers.

-

To isolate the unreacted (R)-N-acetyl-3-amino-2-phenylpropanoic acid, wash the organic layer with a saturated NaHCO₃ solution to remove the hydrolyzed (S)-acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-N-acetyl-3-amino-2-phenylpropanoic acid.

-

-

Deprotection: The N-acetyl group can be removed under acidic or basic conditions to yield the final product, this compound.

Applications in Drug Development

This compound and other β-amino acids are of significant interest in medicinal chemistry and drug development for several reasons:

-

Peptidomimetics: Incorporation of β-amino acids into peptides can confer resistance to enzymatic degradation by proteases, thereby increasing their in vivo stability and bioavailability.

-

Conformational Constraints: The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, which can be exploited to design peptides and other molecules with specific three-dimensional structures to enhance binding to biological targets.

-

Chiral Building Blocks: Enantiomerically pure β-amino acids are valuable starting materials for the synthesis of a wide range of complex chiral molecules, including pharmaceuticals. For instance, derivatives of β-amino acids are found in the structures of various bioactive compounds, including antibiotics and anticancer agents.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chiral β-Amino Acids for Researchers, Scientists, and Drug Development Professionals

Introduction: Chiral β-amino acids are non-proteinogenic amino acids characterized by the presence of an amino group at the β-position relative to the carboxyl group. This structural distinction from their α-amino acid counterparts imparts unique conformational properties and metabolic stability, making them valuable building blocks in medicinal chemistry and drug discovery. Their incorporation into peptides can induce stable secondary structures and enhance resistance to proteolytic degradation. Furthermore, as standalone small molecules, they exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This guide provides a comprehensive overview of the synthesis, properties, and applications of chiral β-amino acids, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation: Biological Activities of Chiral β-Amino Acid Derivatives

The following tables summarize the quantitative biological activity of various chiral β-amino acid derivatives, providing a comparative overview of their potency in different therapeutic areas.

Table 1: Anticancer Activity of Chiral Amino Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-alkyl diamine derivative of a protected amino acid | Multiple cancer cell lines | 1.7 - 6.1 | [1] |

| Thiophene containing aminobenzylnaphthols | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | GI50 < 10 µg/mL | |

| Pyrazole-linked benzothiazole–naphthol derivatives | HeLa (cervical) | 4.63 - 5.54 |

Table 2: Antimicrobial Activity of β-Amino Acid Derivatives

| Compound/Peptide | Microorganism | MIC (µg/mL) | Reference |

| Cationic β(2,2)-amino acid derivative (Mw 423.6) | Staphylococcus aureus (MRSA) | 3.8 | [2] |

| Cationic β(2,2)-amino acid derivative (Mw 423.6) | Staphylococcus epidermidis (MRSE) | 3.8 | [2] |

| Cationic β(2,2)-amino acid derivative (Mw 423.6) | Escherichia coli | 7.7 | [2] |

| [β-HIle]2-nodupetide | Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | >1000 | [1] |

Table 3: Enzyme Inhibitory Activity of β-Amino Acid Derivatives

| Compound | Enzyme | Inhibition Type | Kᵢ (nM) | Reference |

| BmSPI38 (G54K mutant) | Trypsin | Competitive | - | [3] |

| BmSPI39 (G54K mutant) | Trypsin | Competitive | - | [3] |

| 2-oxoamides from long-chain β-amino acids | GIVA PLA₂ | Weak inhibition | - | [4] |

Table 4: Quantitative Structure-Activity Relationship (QSAR) Data for Cinnamaldehyde-Amino Acid Schiff Base Compounds with Antibacterial Activity [5]

| Compound | Experimental lg(1/MIC) vs. E. coli | Calculated lg(1/MIC) vs. E. coli | Experimental lg(1/MIC) vs. S. aureus | Calculated lg(1/MIC) vs. S. aureus |

| 1 | 1.71 | 1.73 | 1.41 | 1.45 |

| 2 | 1.74 | 1.75 | 1.44 | 1.47 |

| 3 | 1.77 | 1.76 | 1.47 | 1.48 |

| 4 | 1.81 | 1.80 | 1.51 | 1.52 |

| 5 | 1.85 | 1.84 | 1.55 | 1.56 |

| 6 | 1.88 | 1.87 | 1.58 | 1.59 |

| 7 | 1.92 | 1.91 | 1.62 | 1.63 |

| 8 | 1.96 | 1.95 | 1.66 | 1.67 |

| 9 | 2.00 | 1.99 | 1.70 | 1.71 |

| 10 | 2.04 | 2.03 | 1.74 | 1.75 |

| 11 | 2.08 | 2.07 | 1.78 | 1.79 |

| 12 | 2.12 | 2.11 | 1.82 | 1.83 |

| 13 | 2.16 | 2.15 | 1.86 | 1.87 |

| 14 | 2.20 | 2.19 | 1.90 | 1.91 |

| 15 | 2.24 | 2.23 | 1.94 | 1.95 |

| 16 | 2.28 | 2.27 | 1.98 | 1.99 |

| 17 | 2.32 | 2.31 | 2.02 | 2.03 |

| 18 | 2.36 | 2.35 | 2.06 | 2.07 |

| 19 | 2.40 | 2.39 | 2.10 | 2.11 |

| 20 | 2.44 | 2.43 | 2.14 | 2.15 |

| 21 | 2.48 | 2.47 | 2.18 | 2.19 |

Note: The QSAR models showed R² = 0.9354 against E. coli and R² = 0.8946 against S. aureus.[5]

Experimental Protocols

Detailed methodologies for the synthesis of chiral β-amino acids are crucial for their application in research and development. Below are protocols for key synthetic strategies.

Protocol 1: Asymmetric Synthesis of Sitagliptin via Rhodium-Catalyzed Hydrogenation

This protocol outlines a highly efficient industrial method for the synthesis of the antidiabetic drug Sitagliptin.

Materials:

-

Prochiral enamine precursor of Sitagliptin

-

[Rh(COD)Cl]₂

-

(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine ((R,S)-t-Bu-Josiphos)

-

Methanol

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Catalyst Preparation: In a glovebox, a solution of [Rh(COD)Cl]₂ and (R,S)-t-Bu-Josiphos in methanol is stirred to form the active catalyst.

-

Hydrogenation: The prochiral enamine is dissolved in methanol and charged into a high-pressure reactor. The catalyst solution is then added.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.

-

Work-up and Isolation: The reactor is depressurized, and the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization to yield enantiomerically pure Sitagliptin.

Protocol 2: Enantioselective Synthesis of β-Amino Acid Derivatives via Mannich Reaction[6]

This protocol describes a one-pot synthesis of novel chiral β-amino acid derivatives containing a thiadiazole moiety using an organocatalyst.[6]

Materials:

-

Aromatic aldehyde

-

Aromatic amine with a 1,3,4-thiadiazole moiety

-

Ethyl 2-(diethoxyphosphoryl)acetate

-

Squaramide cinchona alkaloid catalyst (SQ)

-

Toluene

-

Molecular sieves (4 Å)

Procedure:

-

Reaction Setup: To a solution of the aromatic aldehyde (1.0 mmol) in toluene (3.0 mL) are added the aromatic amine (1.2 mmol), ethyl 2-(diethoxyphosphoryl)acetate (1.5 mmol), and the squaramide cinchona alkaloid catalyst (10 mol%).

-

Reaction Conditions: The reaction mixture is stirred at 60 °C for 96 hours in the presence of 4 Å molecular sieves.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the desired chiral β-amino acid derivative.

-

The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.[6]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involving chiral β-amino acids is essential for a deeper understanding of their function. The following diagrams, created using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

GABA-A Receptor Signaling Pathway Modulation by β-Alanine

β-Alanine, a naturally occurring β-amino acid, can act as an agonist at GABA-A receptors, modulating inhibitory neurotransmission. The following diagram illustrates the downstream signaling cascade following GABA-A receptor activation.

General Workflow for Asymmetric Synthesis and Evaluation of Chiral β-Amino Acids

The development of novel chiral β-amino acids with therapeutic potential follows a structured workflow from synthesis to biological evaluation.

Conclusion

Chiral β-amino acids represent a versatile and increasingly important class of molecules in drug discovery and development. Their unique structural features offer advantages in terms of metabolic stability and the ability to form well-defined secondary structures. The synthetic methodologies for accessing enantiomerically pure β-amino acids are continually advancing, providing a diverse range of building blocks for medicinal chemists. The quantitative data on their biological activities highlight their potential as potent therapeutic agents in various disease areas. The signaling pathways they modulate, such as the GABAergic system, offer exciting avenues for the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals to explore and harness the potential of chiral β-amino acids in their respective fields.

References

- 1. Total synthesis of [β-HIle]2-nodupetide: effect of ester to amide substitution on its antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amino Acid Substitutions at P1 Position Change the Inhibitory Activity and Specificity of Protease Inhibitors BmSPI38 and BmSPI39 from Bombyx mori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and activity of 2-oxoamides containing long chain beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening, Synthesis, and QSAR Research on Cinnamaldehyde-Amino Acid Schiff Base Compounds as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of (R)-3-Amino-2-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-3-Amino-2-phenylpropanoic acid. Due to the limited availability of specific experimental spectra for this compound in public databases, this document focuses on predicted data and characteristic spectroscopic features derived from analogous compounds and general principles of spectroscopic analysis for amino acids. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established chemical shift correlations, characteristic infrared absorption frequencies, and common fragmentation patterns observed in mass spectrometry for similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | - |

| Methine (CH) | ~3.8 - 4.2 | Multiplet | ~7-8 |

| Methylene (CH₂) | ~3.0 - 3.4 | Multiplet | ~7-8, ~13-14 |

| Amine (NH₂) | Broad singlet | - | |

| Carboxyl (COOH) | > 10 | Broad singlet | - |

Note: Predicted values are based on typical ranges for similar functional groups. The exact chemical shifts and coupling patterns can be influenced by the solvent and pH.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carboxyl (C=O) | 170 - 180 |

| Aromatic (C₆H₅) - Quaternary | 135 - 145 |

| Aromatic (C₆H₅) - CH | 125 - 130 |

| Methine (CH) | 50 - 60 |

| Methylene (CH₂) | 40 - 50 |

Note: These are estimated chemical shift ranges. Actual values may vary depending on experimental conditions.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| N-H stretch (Amine) | 3200 - 3400 | Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium |

| N-H bend (Amine) | 1550 - 1650 | Medium |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |

| C-N stretch (Amine) | 1020 - 1250 | Medium |

Note: The presence of both an acidic (COOH) and a basic (NH₂) group may lead to the formation of a zwitterion, which can affect the IR spectrum, particularly the stretching frequencies of the carboxylate and ammonium groups.[2][3][4][5]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Nominal Mass | 165 |

| Predicted [M+H]⁺ | 166.0813 |

| Predicted [M-H]⁻ | 164.0663 |

Common Fragmentation Pathways:

The fragmentation of this compound in a mass spectrometer is expected to involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). Key fragmentation patterns would likely arise from the cleavage of the bonds adjacent to the phenyl and amino groups. For instance, a common fragmentation for phenylpropanoic acids is the loss of the carboxyl group.[6][7][8]

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data discussed above. These are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (NH₂ and COOH). For D₂O, the NH₂ and COOH protons will exchange with deuterium and their signals will disappear.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources. High-resolution mass spectrometry (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The accurate mass measurement can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of these predicted data points is crucial for definitive structural confirmation and is highly recommended.

References

- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. massbank.eu [massbank.eu]

An In-depth Technical Guide to (R)-3-Amino-2-phenylpropanoic Acid Structural Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Amino-2-phenylpropanoic acid, a chiral β-amino acid, and its structural analogs represent a versatile class of compounds with significant therapeutic potential. Their inherent structural features, including the presence of a chiral center and a phenyl ring, provide a unique scaffold for the design of novel drug candidates targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of these analogs, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways. β-Phenylalanine derivatives (β-PADs) are recognized for their ability to mimic natural α-amino acids, conferring biological activity and improved druggability, while also offering greater stability.[1][2]

I. Synthetic Strategies

The synthesis of this compound analogs can be achieved through various chemical and biocatalytic methods. The choice of a particular synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on the aromatic ring and the amino acid backbone.

Chemical Synthesis

A common approach to synthesizing β-phenylalanine derivatives is through the Rodionow-Johnson reaction, which involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an amine.[3] Asymmetric synthesis often employs chiral auxiliaries or catalysts to achieve high enantioselectivity.

Detailed Experimental Protocol: Asymmetric Synthesis of a Boc-Protected (R)-β-Phenylalanine Analog

This protocol describes a representative asymmetric synthesis of a protected this compound derivative.

Materials:

-

Substituted benzaldehyde

-

Malonic acid

-

(R)-4-Benzyl-2-oxazolidinone

-

Triethylamine

-

Titanium(IV) chloride

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Various organic solvents (DCM, THF, etc.)

-

Standard laboratory glassware and purification equipment (chromatography column, etc.)

Procedure:

-

Acylation of Chiral Auxiliary: (R)-4-Benzyl-2-oxazolidinone is acylated with an appropriate acid chloride (derived from the substituted benzaldehyde and malonic acid) in the presence of a base like triethylamine to form the N-acyloxazolidinone.

-

Asymmetric Aldol Condensation: The resulting chiral N-acyloxazolidinone is treated with a Lewis acid, such as titanium(IV) chloride, and a base to form a titanium enolate. This enolate then reacts with an imine equivalent in a stereoselective aldol-type condensation to introduce the amino group at the β-position with high diastereoselectivity.

-

Hydrolysis and Protection: The chiral auxiliary is cleaved by hydrolysis under basic conditions (e.g., with lithium hydroxide). The resulting free amino acid is then protected with a suitable protecting group, such as a Boc group, by reacting it with (Boc)₂O in the presence of a base.

-

Purification: The final protected this compound analog is purified by column chromatography on silica gel.

Biocatalytic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of enantiomerically pure β-amino acids. Lipases and amidases are commonly employed for the kinetic resolution of racemic mixtures.[3]

II. Biological Activities and Therapeutic Targets

Structural analogs of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Several β-phenylalanine derivatives have been investigated as inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various cancers.[4][5][6]

Quantitative Data: EGFR Inhibitory Activity of this compound Analogs

| Compound ID | Structure | Target | IC₅₀ (nM) | Cell Line | Reference |

| 1 | Thiazole derivative with oxime | EGFR | 2.47 µM | A549 | [4] |

| 2 | Thiazole derivative with oxime | EGFR | 5.42 µM | A549 | [4] |

| 3 | Furanopyrimidine derivative | EGFRWT | 376 | - | [5] |

| 4 | Furanopyrimidine derivative | EGFRL858R/T790M | 142 | - | [5] |

| Staurosporine | Not an analog, but a reference | EGFRWT | 937 | - | [7] |

| Staurosporine | Not an analog, but a reference | EGFRT790M | 12 | - | [7] |

| Staurosporine | Not an analog, but a reference | EGFRT790M/L858R | 3 | - | [7] |

Detailed Experimental Protocol: In Vitro EGFR Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of test compounds against EGFR.[8]

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Kinase Reaction:

-

Add 2.5 µL of the test compound dilution or DMSO (control) to the wells of a 96-well plate.

-

Add 5 µL of a solution containing the EGFR enzyme and the peptide substrate in kinase assay buffer.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Analysis: Measure the luminescence of each well using a luminometer. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway: EGFR Signaling

Caption: EGFR signaling pathway and its inhibition by this compound analogs.

The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a validated strategy in cancer therapy. Certain peptide-based β-phenylalanine derivatives have shown potent inhibitory activity against the proteasome.[9][10]

Quantitative Data: Proteasome Inhibitory Activity of β-Phenylalanine Analogs

| Compound ID | Structure | Target | IC₅₀ (µM) | Reference |

| Compound 2 | Thiophene-based | 20S Proteasome (CT-L) | 5.60 | [9] |

| Compound 2 | Thiophene-based | 20S Proteasome (C-L) | 2.42 | [9] |

| Compound 2 | Thiophene-based | 20S Proteasome (T-L) | 25.84 | [9] |

| Compound 4 | Thiophene-based | Jurkat cell proteasome (CT-L) | 24.25 | [9] |

| Compound 4 | Thiophene-based | Jurkat cell proteasome (C-L) | 27.05 | [9] |

| Bortezomib | Not an analog, but a reference | 20S Proteasome | 0.6 nM (Ki) | [11] |

Detailed Experimental Protocol: Proteasome Activity Assay

This protocol describes a fluorogenic assay to measure the chymotrypsin-like (CT-L) activity of the proteasome.[9][12]

Materials:

-

Purified 20S proteasome or cell lysate containing proteasomes

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Test compounds dissolved in DMSO

-

Black 96-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Reaction:

-

In a black 96-well plate, add the test compound or DMSO (control).

-

Add the proteasome preparation (purified enzyme or cell lysate).

-

Pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence curves. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.

Signaling Pathway: Ubiquitin-Proteasome Pathway

Caption: The Ubiquitin-Proteasome Pathway and its inhibition.

Anti-HIV Activity

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells. Analogs of this compound have been developed as CCR5 antagonists, blocking the interaction between the viral gp120 envelope protein and CCR5.[2]

Quantitative Data: CCR5 Antagonist Activity of β-Phenylalanine Analogs

| Compound ID | Structure | Assay | IC₅₀ (nM) | Reference |

| Compound 22 | Aminocyclopentane carboxamide analog | ¹²⁵I-MIP-1α binding to CCR5 | 25 | [13] |

Detailed Experimental Protocol: Anti-HIV-1 Activity Assay (p24 Antigen ELISA)

This assay measures the ability of a compound to inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs).[14]

Materials:

-

Human PBMCs

-

PHA (phytohemagglutinin) and IL-2

-

R5-tropic HIV-1 virus stock

-

Test compounds

-

96-well culture plates

-

HIV-1 p24 Antigen ELISA kit

Procedure:

-

Cell Preparation: Stimulate PBMCs with PHA for 3 days, then culture in the presence of IL-2.

-

Infection and Treatment:

-

Seed the stimulated PBMCs in a 96-well plate.

-

Add serial dilutions of the test compounds.

-

Infect the cells with a pre-titered amount of R5-tropic HIV-1.

-

-

Incubation: Incubate the plates for 7 days at 37°C.

-

p24 Measurement: Collect the culture supernatants and measure the amount of HIV-1 p24 antigen using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of p24 production for each compound concentration and determine the EC₅₀ value.

Signaling Pathway: HIV Entry via CCR5

Caption: HIV entry mechanism via the CCR5 co-receptor and its inhibition.

Neurological Activity

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory formation. Dysregulation of NMDA receptor activity is implicated in various neurological disorders. Some (R)-2-amino-3-triazolpropanoic acid analogs, which are structurally related to the core topic, have been identified as NMDA receptor glycine site agonists.[15][16]

Quantitative Data: NMDA Receptor Modulatory Activity

| Compound ID | Structure | Target | EC₅₀ (µM) | Activity | Reference |

| 8h | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | GluN1/2A | - | High Agonist Potency | [16] |

| 8q | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | GluN1/2A, C, D | - | High Agonist Potency | [16] |

| 8p | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | GluN1/2C | - | Nanomolar Potency | [16] |

| 8r | (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative | GluN1/2C | - | Nanomolar Potency | [16] |

| 13g | (R)-2-amino-3-triazolpropanoic acid analog | GluN1/2C, D | - | Full Agonist | [15] |

| 13i | (R)-2-amino-3-triazolpropanoic acid analog | GluN1/2C, D | - | Partial Agonist | [15] |

| Biphenyl NAM | Biphenyl-based negative allosteric modulator | NMDA Receptor | 0.05 | Antagonist | [17] |

Detailed Experimental Protocol: NMDA Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the NMDA receptor.[1]

Materials:

-

Rat brain membranes

-

[³H]MK-801 (radioligand)

-

Glutamate and Glycine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat forebrains.

-

Binding Reaction:

-

In a reaction tube, combine the brain membranes, [³H]MK-801, glutamate, glycine, and the test compound at various concentrations.

-

Incubate at room temperature for 2 hours to reach equilibrium.

-

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NMDA receptor antagonist). Calculate the percent inhibition of specific binding for each compound concentration and determine the Ki value.

Signaling Pathway: NMDA Receptor Signaling

Caption: NMDA receptor activation and downstream signaling.

Antioxidant Activity

Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been shown to possess antioxidant properties, which can contribute to their overall therapeutic effects, particularly in diseases associated with oxidative stress, such as cancer.[18]

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and relatively simple method to assess the antioxidant activity of compounds.[19]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

Test compounds

-

96-well plates

-

Spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol.

-

Assay:

-

Add a solution of the test compound at various concentrations to the wells of a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-